3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both fluorine and sulfur atoms in its structure. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms often imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable target for drug development.
Preparation Methods
One common synthetic route involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the sulfur atom can participate in various interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of fluorine and sulfur atoms. Similar compounds include:
3-(Trifluoromethyl)phenol: Known for its use in organic synthesis and materials science.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Trifluoromethylated aromatic compounds:
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C22H14F4N2OS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H14F4N2OS/c23-16-8-10-17(11-9-16)28-20(29)18-6-1-2-7-19(18)27-21(28)30-13-14-4-3-5-15(12-14)22(24,25)26/h1-12H,13H2 |
InChI Key |
VVKMDGVXPOODOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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